Chemical structure and properties of 4-Chloro-2-methoxybenzohydrazide
Chemical structure and properties of 4-Chloro-2-methoxybenzohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Role of Scaffolds in Modern Drug Discovery
In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge as privileged scaffolds—versatile starting points for the synthesis of diverse and biologically active compounds. 4-Chloro-2-methoxybenzohydrazide has distinguished itself as one such entity. Its unique arrangement of a halogenated, methoxy-activated aromatic ring and a reactive hydrazide moiety provides a rich chemical playground for the construction of novel heterocyclic systems. This guide is intended to serve as a detailed technical resource, moving beyond a simple data sheet to offer a deeper understanding of the causality behind its synthesis, characterization, and application. By elucidating the "why" behind the "how," we aim to empower researchers to fully leverage the synthetic potential of this valuable intermediate in their quest for new therapeutic agents.
Molecular Architecture and Physicochemical Profile
The Structural Anatomy of 4-Chloro-2-methoxybenzohydrazide
The structure of 4-Chloro-2-methoxybenzohydrazide is fundamental to its reactivity and utility. The molecule is built upon a benzene ring, which is substituted at key positions to modulate its electronic properties and provide handles for further chemical transformations.
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The Benzene Core: A stable aromatic ring that serves as the molecular backbone.
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4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the para-position influences the reactivity of the aromatic ring and can be a key interaction point in biological targets.
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2-Methoxy Substituent: The electron-donating methoxy group at the ortho-position activates the ring and can influence the conformation of the molecule.
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Hydrazide Moiety (-CONHNH₂): This is the primary reactive center of the molecule. The nucleophilic terminal amine (-NH₂) is readily derivatized, making it a cornerstone for the synthesis of a wide array of heterocyclic compounds.
IUPAC Name: 4-chloro-2-methoxybenzohydrazide[1] Molecular Formula: C₈H₉ClN₂O₂[1][2] CAS Number: While a specific CAS number for this exact isomer is not prominently available in the initial search results, related structures are well-documented. Researchers should verify the CAS number with their specific supplier.
Caption: Chemical structure of 4-Chloro-2-methoxybenzohydrazide.
Key Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Significance in Research |
| Molecular Weight | 200.62 g/mol [2] | Essential for stoichiometric calculations in reaction planning. |
| Appearance | Typically a white to off-white solid. | A visual indicator of purity; deviations may suggest contamination. |
| Melting Point | Not definitively reported in top-tier literature; supplier data may vary. | A key parameter for purity assessment. A sharp melting range indicates high purity. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Crucial for selecting appropriate solvent systems for reactions and purification. |
| Stability | Generally stable under standard laboratory conditions. | Should be stored in a cool, dry place, away from strong oxidizing agents. |
Synthesis and Spectroscopic Elucidation: A Self-Validating Workflow
The synthesis of 4-Chloro-2-methoxybenzohydrazide is a robust and reliable two-step process. The trustworthiness of this protocol lies in the clear, characterizable transformations at each stage.
A Logic-Driven Synthetic Pathway
The synthesis begins with the commercially available 4-chloro-2-methoxybenzoic acid. The logic is to first protect the reactive carboxylic acid as an ester, which then allows for the selective reaction of the ester with hydrazine to form the desired hydrazide.
Caption: A validated two-step synthesis workflow for 4-Chloro-2-methoxybenzohydrazide.
Experimental Protocol:
Step 1: Esterification of 4-Chloro-2-methoxybenzoic Acid
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To a solution of 4-chloro-2-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.
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Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 4-chloro-2-methoxybenzoate, which can be purified by recrystallization.
Step 2: Hydrazinolysis of the Ester Intermediate
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Dissolve the purified methyl 4-chloro-2-methoxybenzoate in ethanol.
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Add an excess of hydrazine hydrate to the solution.
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Reflux the mixture for 6-8 hours. The product often precipitates from the reaction mixture upon cooling.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold ethanol to remove any unreacted starting materials or by-products.
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Dry the resulting white solid under vacuum to yield pure 4-Chloro-2-methoxybenzohydrazide.
Spectroscopic Verification
The identity and purity of the synthesized compound must be rigorously confirmed. Each spectroscopic technique provides a piece of the structural puzzle.
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Infrared (IR) Spectroscopy: This technique is excellent for identifying the key functional groups. The IR spectrum of 4-Chloro-2-methoxybenzohydrazide is expected to show characteristic absorption bands:
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This provides detailed information about the proton environment in the molecule. The expected signals for 4-Chloro-2-methoxybenzohydrazide would include:
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A singlet for the methoxy (-OCH₃) protons.
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Distinct signals in the aromatic region corresponding to the three protons on the benzene ring.
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Broad singlets for the amine (-NH and -NH₂) protons, which are often exchangeable with D₂O.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[4] The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 200.62. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing definitive evidence for the presence of a single chlorine atom.
Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The true value of 4-Chloro-2-methoxybenzohydrazide lies in its role as a versatile synthon for creating more complex molecules with potential therapeutic applications. The hydrazide group can react with a variety of electrophiles to form stable five- and six-membered heterocyclic rings, which are common motifs in many approved drugs.
Caption: Synthetic pathways from 4-Chloro-2-methoxybenzohydrazide to bioactive heterocyclic systems.
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Synthesis of Schiff Bases (Hydrazones): Condensation with various aldehydes and ketones yields Schiff bases.[5] These derivatives themselves have been extensively studied for their wide range of biological activities, including antimicrobial and anticancer properties.[5][6]
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Formation of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: Cyclization reactions, for instance with carbon disulfide followed by alkylation and further reactions, can lead to these important five-membered heterocycles, which are known to exhibit diverse pharmacological effects.
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Construction of Pyrazole Derivatives: Reaction with 1,3-dicarbonyl compounds provides a straightforward route to pyrazole rings, a core structure in several commercial drugs.
The consistent emergence of antimicrobial, antifungal, and antimycobacterial activity in derivatives highlights the potential of this scaffold in addressing infectious diseases.[5][7]
Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent.
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
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Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
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Handling: Avoid direct contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[8] Wash hands thoroughly after handling.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[8]
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Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[10]
Always consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information before commencing any experimental work.
Conclusion and Future Outlook
4-Chloro-2-methoxybenzohydrazide is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, reliable synthesis, and versatile reactivity make it an ideal starting point for generating libraries of novel heterocyclic compounds. The consistent reports of significant biological activity among its derivatives underscore the value of this scaffold. Future research will likely focus on exploring new reaction pathways to even more diverse molecular architectures and on conducting detailed structure-activity relationship (SAR) studies to optimize the therapeutic potential of its derivatives. This guide has provided the foundational knowledge for researchers to confidently and effectively utilize 4-Chloro-2-methoxybenzohydrazide in their synthetic and medicinal chemistry endeavors.
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